Cas no 2309749-92-4 (2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one)

2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one structure
2309749-92-4 structure
Product Name:2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one
CAS No:2309749-92-4
MF:C20H23N3O4
MW:369.414324998856
CID:5339509
Update Time:2025-06-26

2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one
    • 2-(1,3-benzodioxol-5-yloxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
    • 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one
    • Inchi: 1S/C20H23N3O4/c1-13(27-17-5-6-18-19(11-17)26-12-25-18)20(24)23-14-3-4-15(23)10-16(9-14)22-8-2-7-21-22/h2,5-8,11,13-16H,3-4,9-10,12H2,1H3
    • InChI Key: JNIPYXHSDJUCJM-UHFFFAOYSA-N
    • SMILES: O=C(C(C)OC1=CC=C2C(=C1)OCO2)N1C2CC(CC1CC2)N1C=CC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 547
  • XLogP3: 2.7
  • Topological Polar Surface Area: 65.8

2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one Pricemore >>

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2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one Related Literature

Additional information on 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one

2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-ylpropan-1-one (CAS No. 2309749924) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound, characterized by its complex structure, has garnered attention due to its unique pharmacological properties and structural features.

The molecular structure of this compound is notable for its benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole group. This structural element is known to contribute to the compound's stability and bioavailability. The pyrazole group, another key component of this molecule, is a five-membered aromatic ring containing two nitrogen atoms. Pyrazole derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.

The 8-azabicyclo[3.2.1]octane framework further enhances the compound's uniqueness. This bicyclic structure provides rigidity and potentially improves the molecule's ability to interact with target proteins in biological systems. Recent studies have highlighted the importance of such rigid frameworks in drug design, as they can lead to improved selectivity and potency.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and cyclization processes. Researchers have employed strategies such as Suzuki-Miyaura coupling and Stille coupling to construct the benzodioxole and pyrazole moieties with high precision. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining product quality.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent inhibitory activity against various enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, it has demonstrated anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The pharmacokinetic profile of this compound has also been extensively studied. It exhibits favorable absorption characteristics in vitro, with high solubility in aqueous media due to the presence of hydrophilic groups such as the benzodioxole ether linkage. In vivo studies in rodent models have revealed moderate bioavailability and a prolonged half-life, suggesting potential suitability for once-daily dosing regimens.

Recent research has focused on optimizing the compound's pharmacodynamic properties through structural modifications. For instance, substituent variations on the pyrazole ring have been explored to enhance selectivity for specific molecular targets. These modifications have led to derivatives with improved potency and reduced off-target effects.

In conclusion, 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-ylpropan-1-one represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for further development in therapeutic applications.

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